N,N'-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide
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Overview
Description
N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with butanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiazole compounds .
Scientific Research Applications
N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide apart from these similar compounds is its unique structure and the specific applications it is being investigated for. Its combination of thiazole rings and butanediamide moiety provides distinct chemical and biological properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C22H18N4O2S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N,N'-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-19(25-21-23-17(13-29-21)15-7-3-1-4-8-15)11-12-20(28)26-22-24-18(14-30-22)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28) |
InChI Key |
IPVSLONPXIBKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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